Cas no 2247103-03-1 (methyl 2-(aminomethyl)-4H,5H,6H,7H-pyrazolo1,5-apyridine-3-carboxylate)

methyl 2-(aminomethyl)-4H,5H,6H,7H-pyrazolo1,5-apyridine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- methyl 2-(aminomethyl)-4H,5H,6H,7H-pyrazolo1,5-apyridine-3-carboxylate
- methyl 2-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate
- 2247103-03-1
- EN300-1723524
- methyl 2-(aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate
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- Inchi: 1S/C10H15N3O2/c1-15-10(14)9-7(6-11)12-13-5-3-2-4-8(9)13/h2-6,11H2,1H3
- InChI Key: PVUUVNTWNMKBKW-UHFFFAOYSA-N
- SMILES: O(C)C(C1C(CN)=NN2CCCCC2=1)=O
Computed Properties
- Exact Mass: 209.116426730g/mol
- Monoisotopic Mass: 209.116426730g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.3
- Topological Polar Surface Area: 70.1Ų
methyl 2-(aminomethyl)-4H,5H,6H,7H-pyrazolo1,5-apyridine-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1723524-0.5g |
methyl 2-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate |
2247103-03-1 | 95% | 0.5g |
$758.0 | 2023-09-20 | |
Enamine | EN300-1723524-0.05g |
methyl 2-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate |
2247103-03-1 | 95% | 0.05g |
$226.0 | 2023-09-20 | |
Enamine | EN300-1723524-5g |
methyl 2-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate |
2247103-03-1 | 95% | 5g |
$2816.0 | 2023-09-20 | |
1PlusChem | 1P028Q8H-100mg |
methyl2-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate |
2247103-03-1 | 95% | 100mg |
$479.00 | 2024-05-25 | |
1PlusChem | 1P028Q8H-250mg |
methyl2-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate |
2247103-03-1 | 95% | 250mg |
$657.00 | 2023-12-18 | |
Enamine | EN300-1723524-2.5g |
methyl 2-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate |
2247103-03-1 | 95% | 2.5g |
$1903.0 | 2023-09-20 | |
Enamine | EN300-1723524-0.1g |
methyl 2-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate |
2247103-03-1 | 95% | 0.1g |
$337.0 | 2023-09-20 | |
Enamine | EN300-1723524-5.0g |
methyl 2-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate |
2247103-03-1 | 95% | 5g |
$2816.0 | 2023-06-04 | |
Enamine | EN300-1723524-10g |
methyl 2-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate |
2247103-03-1 | 95% | 10g |
$4176.0 | 2023-09-20 | |
Enamine | EN300-1723524-1g |
methyl 2-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate |
2247103-03-1 | 95% | 1g |
$971.0 | 2023-09-20 |
methyl 2-(aminomethyl)-4H,5H,6H,7H-pyrazolo1,5-apyridine-3-carboxylate Related Literature
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
Additional information on methyl 2-(aminomethyl)-4H,5H,6H,7H-pyrazolo1,5-apyridine-3-carboxylate
Introduction to Methyl 2-(Aminomethyl)-4H,5H,6H,7H-Pyrazolo[1,5-a]Pyridine-3-Carboxylate (CAS No: 2247103-03-1)
Methyl 2-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate is a highly specialized organic compound with the CAS registry number 2247103-03-1. This compound has garnered significant attention in the fields of organic synthesis and materials science due to its unique structural properties and potential applications in drug development and advanced materials. The molecule is characterized by its pyrazolo[1,5-a]pyridine core, which is a fused bicyclic system combining pyrazole and pyridine rings. This structure imparts exceptional electronic properties and makes it a valuable precursor for various functional materials.
Recent studies have highlighted the importance of this compound in the synthesis of bioactive molecules. Researchers have demonstrated that methyl 2-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate can serve as a versatile building block for constructing complex heterocyclic frameworks. Its ability to undergo various transformations, such as nucleophilic substitutions and cross-coupling reactions, has made it a key intermediate in the development of novel pharmaceutical agents.
The synthesis of methyl 2-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate involves a multi-step process that typically begins with the preparation of the pyrazolo[1,5-a]pyridine skeleton. This is followed by functionalization at specific positions to introduce the desired substituents. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and improving yields.
In terms of applications, methyl 2-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate has shown promise in the field of medicinal chemistry. Its derivatives have been investigated for their potential as inhibitors of key enzymes involved in various disease pathways. For instance, studies have reported that certain analogs exhibit potent activity against cancer-related targets such as kinases and proteases.
Moreover, this compound has been explored for its role in materials science. Its ability to form stable coordination complexes with transition metals has led to its use in the development of new catalysts and sensors. Recent research has focused on optimizing its properties for applications in electrochemical sensing and catalytic hydrogenation.
From an environmental standpoint,methyl 2-(aminomethyl)-4H,polymerization,and other advanced techniques are being employed to enhance its stability under harsh conditions.The integration of computational chemistry tools has further accelerated the discovery of novel applications for this compound.
In conclusion,methyl 2-(aminomethyl)-4H,potential applications continue to expand across multiple disciplines.This compound serves as a testament to the ongoing advancements in organic synthesis and materials science.As research progresses,new insights into its properties and uses are expected to emerge,further solidifying its importance in both academic and industrial settings.
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